6-Amino-5-chloropyridin-2-OL

Description

Chemical Structure and Functional Group Analysis of 6-Amino-5-chloropyridin-2-OL

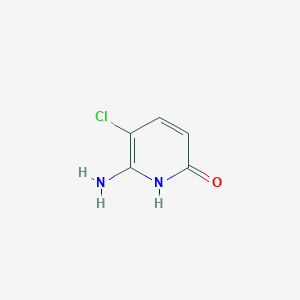

The molecular architecture of this compound is characterized by a pyridine (B92270) ring substituted with three key functional groups: an amino group (-NH2) at position 6, a chlorine atom (-Cl) at position 5, and a hydroxyl group (-OH) at position 2. This specific arrangement of an amino group, a halogen, and a hydroxyl group on the pyridine core creates a polarized electronic environment, making the compound a versatile intermediate for various chemical transformations. vulcanchem.com

The presence of the amino group imparts nucleophilic character and hydrogen-bonding capabilities. The chlorine atom, being an electron-withdrawing group, influences the electrophilicity of the pyridine ring. The hydroxyl group enhances solubility in polar solvents and allows for acid-base reactivity. vulcanchem.com

Table 1: Key Structural and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-5-chloropyridine (B124133) | 6-Chloropyridin-2-ol |

| Molecular Formula | C5H5ClN2O | C5H5ClN2 chemscene.comnih.gov | C5H4ClNO nih.gov |

| Molecular Weight | 144.56 g/mol sigmaaldrich.com | 128.56 g/mol chemscene.comnih.gov | 129.55 g/mol |

| IUPAC Name | 6-Amino-5-chloro-1H-pyridin-2-one | 5-chloropyridin-2-amine nih.gov | 6-chloro-1H-pyridin-2-one nih.gov |

| CAS Number | 1393554-34-1 chemicalbook.com | 1072-98-6 chemscene.comnih.gov | 16879-02-0 nih.gov |

| Synonyms | 6-Amino-5-chloro-pyridin-2-ol chemicalbook.com | 5-Chloro-2-pyridinamine chemscene.com | 2-Chloro-6-hydroxypyridine nih.gov |

Tautomeric Considerations: Pyridinol-Pyridone Equilibrium of this compound

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone forms. wikipedia.org This phenomenon, known as pyridinol-pyridone tautomerism, involves the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. For this compound, this equilibrium is between the pyridinol form (this compound) and the pyridone form (6-Amino-5-chloro-1H-pyridin-2-one).

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of other substituents on the ring. wikipedia.org Non-polar solvents tend to favor the 2-hydroxypyridine (B17775) tautomer, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form. wikipedia.org The 2-pyridone tautomer possesses a peptidomimetic functionality, which makes it a crucial scaffold in drug design. nih.gov In the solid state, the 2-pyridone form is generally predominant, a fact confirmed by X-ray crystallography and IR spectroscopy. wikipedia.org The presence of water can also significantly affect the tautomeric equilibrium, often favoring the keto tautomer in hydrated forms. researchgate.net

Significance of Halogenated Aminopyridinol Scaffolds in Advanced Organic Synthesis

Halogenated heterocyclic compounds, including halogenated aminopyridinols, are of paramount importance in organic synthesis. sigmaaldrich.com The presence of halogen atoms provides a reactive handle for a variety of chemical modifications, making these compounds valuable building blocks for more complex molecules. sigmaaldrich.comtcichemicals.com Halogenation can significantly alter the physical and chemical properties of a compound, such as its reactivity, solubility, and biological activity. numberanalytics.com

Specifically, the chlorine atom in this compound serves as a leaving group in nucleophilic substitution reactions and can participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. tcichemicals.com This allows for the introduction of a wide range of functional groups at the 5-position of the pyridine ring. The amino and hydroxyl groups can also be further functionalized, adding to the synthetic versatility of this scaffold. The introduction of halogen atoms can also be a key step in controlling the regioselectivity of subsequent reactions. googleapis.com

Overview of Academic Research Trends for Pyridinols and their Derivatives

Research into pyridinols and their derivatives is a vibrant and expanding field, driven by their diverse applications in medicinal chemistry, agrochemicals, and materials science. nih.govgu.se Pyridinols serve as crucial intermediates in the synthesis of a wide range of biologically active compounds. nih.gov For instance, pharmacophores containing the 1H-pyridin-2-one structure are found in various therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, anti-allergic drugs, and analgesics. nih.gov

Recent research has focused on developing novel and efficient synthetic methods for the preparation of substituted pyridinols. This includes both traditional chemical synthesis and biocatalytic approaches. nih.gov For example, whole-cell biocatalysis using microorganisms like Burkholderia sp. MAK1 has shown promise for the regioselective hydroxylation of pyridine derivatives. nih.gov There is also significant interest in the development of new catalytic systems, including those based on transition metals, to facilitate the synthesis of these compounds with improved yields and regioselectivity. nih.gov Furthermore, the unique properties of pyridinol derivatives make them valuable in the development of materials with specific physical properties. nih.gov

Distinctive Features and Synthetic Challenges Posed by the this compound Isomeric Structure

The specific isomeric structure of this compound presents both unique opportunities and synthetic challenges. The relative positions of the amino, chloro, and hydroxyl groups dictate the molecule's reactivity and can be exploited for selective chemical transformations. However, achieving the desired substitution pattern can be challenging due to the potential for the formation of multiple isomers during synthesis.

One of the primary challenges is the selective introduction of the chlorine atom at the 5-position in the presence of an activating amino group at the 6-position and a hydroxyl/keto group at the 2-position. Direct chlorination of 2-aminopyridine (B139424) can lead to a mixture of products, including the undesired 3,5-dichloro derivative. google.com Therefore, synthetic strategies often require careful control of reaction conditions or the use of protecting groups to achieve the desired regioselectivity.

Another challenge lies in the separation of the desired isomer from other closely related byproducts. For instance, the synthesis of 2-amino-6-chloropyridine (B103851), a related compound, can be problematic due to the formation of dehalogenated impurities. psu.edu Similar purification difficulties can be anticipated in the synthesis of this compound. The development of efficient and selective synthetic routes to this specific isomer remains an active area of research. One approach involves the bromination of 6-chloropyridin-2-ol, which can yield the 5-bromo-6-chloropyridin-2-ol (B110905) intermediate.

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

6-amino-5-chloro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H3,7,8,9) |

InChI Key |

NJEHGQVFCOPCKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=C1Cl)N |

Origin of Product |

United States |

Synthetic Strategies for 6 Amino 5 Chloropyridin 2 Ol and Analogous Functionalized Pyridinols

Conventional Organic Synthesis Approaches to Pyridinol Skeletons

Traditional synthetic routes to pyridinol skeletons rely on well-established organic reactions, which can be broadly categorized into ring-forming strategies and the functionalization of pre-existing pyridine (B92270) rings.

Ring-Forming Reactions for 2-Pyridones

The construction of the 2-pyridone ring, a tautomeric form of 2-hydroxypyridine (B17775), is a cornerstone of pyridinol synthesis. These methods are crucial as they allow for the assembly of the core heterocyclic structure from acyclic precursors, often with the potential to install desired substituents from the outset. The synthesis of a substituted 2-pyridone ring is a topic of ongoing interest due to the number of biologically active molecules containing this moiety. benthamdirect.comsci-hub.se

Two primary strategies dominate the literature for forming the 2-pyridone ring: transformations of other heterocyclic systems and the condensation of acyclic precursors. benthamdirect.comsci-hub.se The latter approach is further classified by the final bond formed during the cyclization step, which can be either a carbon-carbon (C-C) or a carbon-nitrogen (C-N) bond. benthamdirect.comsci-hub.se These ring-forming reactions are integral to the total synthesis of various compounds with specific biological or material properties. benthamdirect.comsci-hub.se For instance, functionalized 2-pyridones can be synthesized via the radical-induced ring expansion of tetramic acids, which serves as a biomimetic approach. bristol.ac.uk Another method involves the reaction of β-hydroxy α-aminoesters with an acetone (B3395972) diketone adduct to form β-keto amides, which are then cyclized into acyl tetramates, precursors for further transformation. bristol.ac.uk

Regioselective Functionalization of Pre-formed Pyridine Rings

An alternative to de novo ring synthesis is the direct functionalization of a pre-formed pyridine ring. This approach is powerful but presents significant challenges related to regioselectivity. The intrinsic electronic properties of the pyridine ring facilitate functionalization at the C2 position due to the proximity and electron-withdrawing nature of the ring nitrogen. nih.gov However, achieving functionalization at other positions, such as C3 and C4 (meta and para positions, respectively), is considerably more difficult. nih.gov

Recent advancements have provided strategies to overcome these challenges. One synthetic maneuver involves the temporary conversion of pyridines into electron-rich intermediates to enable regioselective electrophilic functionalization. nih.gov This has been achieved through methods like a ring-opening/ring-closing sequence via Zincke imine intermediates or a dearomatization-rearomatization sequence involving oxazino-pyridine intermediates. nih.gov These protocols are notable for their mild conditions and compatibility with complex molecular structures. nih.gov Another powerful technique for achieving regioselectivity is the use of a bromine-magnesium exchange reaction. rsc.org For example, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective Br/Mg exchange at the 3-position using iso-PrMgCl·LiCl, allowing for subsequent reaction with various electrophiles. rsc.org

Advanced Synthetic Methodologies for Pyridinol and Aminopyridine Derivatives

Modern synthetic chemistry has introduced a variety of sophisticated techniques to access functionalized pyridinols and aminopyridines with greater efficiency and selectivity. These methods often employ transition-metal catalysis, biocatalysis, or electrochemistry to achieve transformations that are difficult or impossible using conventional means.

Transition-Metal Catalyzed Approaches for Pyridinol Synthesis

Transition-metal catalysis has revolutionized the synthesis and functionalization of pyridines. mdpi.comnih.gov Metal catalysts can provide lower energy pathways for reactions that are otherwise disfavored, such as [2+2+2] cycloadditions of alkynes and nitriles to form pyridine rings. acsgcipr.org A wide array of transition metals, including palladium, copper, nickel, rhodium, ruthenium, iron, and silver, have been employed to catalyze the functionalization of the C2 position of pyridine. nih.gov

These catalytic systems are also key to achieving functionalization at more distal positions. nih.gov For example, iridium-catalyzed C-H borylation has been used for the selective C3-borylation of a pyridine ring, which can then undergo Suzuki-Miyaura cross-coupling. nih.gov Palladium-catalyzed reactions have also been developed for the regioselective arylation of electron-deficient pyridines. nih.gov Furthermore, palladium catalysis is instrumental in forming C-N bonds, providing a robust method for the synthesis of aminopyridines from halopyridines. acs.org Copper-catalyzed amination reactions, using inexpensive catalysts like Cu₂O and aqueous ammonia, offer an efficient route to various aminopyridine derivatives under mild conditions. rsc.org Iron salts have been shown to catalyze the 1,6-addition of Grignard reagents to 2-pyridone derivatives. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Reactions for Pyridine Functionalization

| Catalyst/Metal | Reaction Type | Position Functionalized | Reference |

| Iridium (Ir) | C-H Borylation / Suzuki Coupling | C3 | nih.gov |

| Palladium (Pd) | Regioselective Arylation | Distal Positions | nih.gov |

| Palladium (Pd) | C-N Bond Formation (Amination) | Various | acs.org |

| Copper (Cu₂O) | Amination with Aqueous Ammonia | Various | rsc.org |

| Iron (Fe) | 1,6-Addition of Grignard Reagents | C6 (on 2-pyridones) | nih.gov |

| Rhodium (Rh) | [2+2+2] Cycloaddition | Ring Formation | acsgcipr.org |

Biocatalytic Oxyfunctionalization of Pyridine Derivatives and Isomers

As a green alternative to traditional chemical synthesis, biocatalysis offers a highly selective and environmentally benign method for the oxyfunctionalization of pyridine rings to produce pyridinols. researchgate.net Whole-cell biocatalysts, such as Burkholderia sp. MAK1, can be employed to introduce hydroxyl groups onto the pyridine scaffold. researchgate.net This approach leverages the inherent selectivity of enzymes to achieve specific transformations under mild conditions, avoiding the use of harsh reagents and minimizing waste production. Pyridinols are important intermediates with numerous applications in the chemical industry, particularly as synthons for pharmaceutical products. researchgate.net

Electrochemical Synthesis Methods for Related Aminopyridines

Electrochemical synthesis represents a powerful and sustainable methodology for preparing aminopyridines and related nitrogen-containing heterocycles. rsc.orgresearchgate.net These methods can proceed in simple undivided cells, often without the need for external chemical oxidants, which enhances their environmental credentials and atom economy. rsc.org

A key application of this technology is the synthesis of aminopyridines through the electrochemical reduction of nitropyridines. For instance, 2-amino-5-chloropyridine (B124133) can be synthesized from 5-chloro-2-nitropyridine (B1630408) at a nickel cathode. chemicalbook.com This product can then be a precursor for other valuable compounds like 6-aminonicotinic acid through subsequent reductive carboxylation. chemicalbook.com Electrochemical methods have also been developed for synthesizing more complex structures, such as 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines and α-bromoketones through a domino condensation/bromination sequence. researchgate.net The process conditions for these electrosyntheses, such as electrode material, electrolyte pH, and current density, can be optimized to achieve high yields and current efficiency. researchgate.net

Methodologies for Minimizing By-product Formation in Halogenated Aminopyridine Synthesis

A primary challenge in the synthesis of specifically substituted pyridines is controlling the regioselectivity of the halogenation. For instance, the direct chlorination of 2-aminopyridine (B139424) can lead to a mixture of products. A key method to control this is the manipulation of the reaction medium. Carrying out the chlorination in a strongly acidic medium, such as concentrated hydrochloric acid or glacial acetic acid saturated with hydrogen chloride, has been shown to direct the substitution preferentially to the 5-position. google.com This approach works because the pyridine nitrogen is protonated, altering the electronic distribution of the ring and deactivating the 3- and 6-positions towards electrophilic attack, thus reducing the formation of by-products like 2-amino-3,5-dichloropyridine. google.com

Another significant source of by-products is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. This can be an issue when catalytic hydrogenation is used to reduce other functional groups, such as a nitro group, in the presence of a halogen. asianpubs.orgresearchgate.net The choice of catalyst and reaction conditions is critical to prevent this side reaction. For example, while palladium catalysts are highly effective for hydrogenation, they can also promote dehalogenation. msu.edu In contrast, catalysts like platinum oxide (PtO₂) can sometimes be used under controlled conditions to selectively reduce a pyridine ring to a piperidine (B6355638) without removing halogen substituents. asianpubs.org The selection of a suitable protic solvent like glacial acetic acid can also influence the catalytic activity and help suppress the poisonous character of pyridine derivatives on the catalyst surface. asianpubs.org

Conversely, selective dehalogenation can be employed as a strategy to remove unwanted halogen atoms and prevent the formation of certain by-products. In the synthesis of 2,3,5-trichloropyridine (B95902) from 2,3,5,6-tetrachloropyridine, a process utilizing zinc and a phase transfer catalyst in a biphasic system (an inert organic solvent and an aqueous base) has been developed. google.com This method allows for the selective removal of the chlorine atom at the 6-position, minimizing the formation of other dichloropyridine or trichloropyridine isomers. google.com

The formation of impurities can also arise from side reactions with solvents or reagents. For example, processes for producing aminopyridines from corresponding hydroxy pyridines can be complex and lead to impure products that require extensive purification. google.com The development of catalyst-free methods or reactions in environmentally benign solvents like water can lead to cleaner reaction profiles and reduce by-product formation. researchgate.net

Table 1: Strategies to Minimize By-products in Halogenated Aminopyridine Synthesis

| Challenge | Methodology | Key Parameters | Example By-products Avoided |

| Lack of Regioselectivity | Reaction in strongly acidic medium | Concentrated HCl, Glacial Acetic Acid + HCl gas | 2-amino-3,5-dichloropyridine |

| Reductive Dehalogenation | Selective catalyst and solvent choice | Platinum Oxide (PtO₂), Glacial Acetic Acid | Dehalogenated aminopyridines |

| Over-halogenation | Controlled addition of halogenating agent | Stoichiometry, Low Temperature | Polychlorinated pyridines |

| Isomer Formation | Use of phase transfer catalysis for selective dehalogenation | Zinc, Aqueous Base, Organic Solvent | 2,5-dichloropyridine, 3,5-dichloropyridine |

Optimization of Reaction Conditions for Yield and Purity in Pyridinol Synthesis

The synthesis of pyridinols, also known as hydroxypyridines, which exist in tautomeric equilibrium with pyridones, requires careful optimization of reaction conditions to maximize both yield and purity. chemrxiv.org Key parameters that are frequently adjusted include temperature, solvent, catalyst, reaction time, and reactant stoichiometry. Modern approaches are moving from traditional one-variable-at-a-time (OVAT) methods to more sophisticated techniques like Design of Experiments (DoE) and automated, algorithm-based optimization. prismbiolab.com

Temperature is a critical factor. For instance, in a multi-component reaction for the synthesis of functionalized pyridines, studies revealed that 70°C was the optimal temperature to carry out the reaction. researchgate.net In another case, optimizing the synthesis of butylpyridinium bromide, increasing the temperature from 138°C to 160°C improved the yield from 90% to approximately 97%. However, further increases led to product decomposition, highlighting the need to identify a precise optimal temperature range. nih.gov

The choice of solvent can profoundly impact reaction outcomes. The use of water as a solvent in a three-component cyclization reaction was found to be most effective, offering an environmentally benign and inexpensive medium that resulted in excellent yields and allowed for product isolation without the need for column chromatography. researchgate.net In other syntheses, solvents like ethanol (B145695) are employed, particularly in microwave-assisted reactions which can accelerate reaction times and improve yields. researchgate.net

Reaction time is another parameter that requires optimization. In the functionalization of pyridines via metalation, a reaction time of 2 hours was found to provide the optimal yield, with longer times showing no significant improvement and potentially leading to a decrease in yield. nih.gov

Recent advancements have incorporated machine learning and Bayesian optimization to search large parameter spaces more efficiently than human intuition. prismbiolab.comnih.gov For example, a multi-objective Bayesian optimization platform was used to simultaneously optimize the reaction yield and production rate for a synthesis under continuous flow conditions. nih.gov This approach generated a Pareto front, allowing chemists to select the ideal conditions based on their specific goals, such as choosing between a lower yield with a high production rate or vice versa. nih.gov For one process, moderately high yields (>80%) with production rates around 1 g/h were identified as the best fit. nih.gov

Table 2: Optimization of a Model One-Pot Pyridone Synthesis

| Entry | Parameter Varied | Conditions | Outcome/Yield |

| 1 | Base | KHMDS, THF, -78°C to rt | High Yield |

| 2 | Solvent | H₂O | Effective for cyclization, green solvent researchgate.net |

| 3 | Temperature | 70 °C | Optimal for specific multicomponent reaction researchgate.net |

| 4 | Temperature | 160-170 °C | Plateaued yield, signs of decomposition nih.gov |

| 5 | Catalyst Loading | 5 mol% | Sufficient for effective catalysis researchgate.net |

| 6 | Reaction Time | 2 hours | Optimal yield, longer times eroded yield nih.gov |

Chemical Reactivity and Mechanistic Investigations of 6 Amino 5 Chloropyridin 2 Ol

Reactivity of the Hydroxyl Group (at C2) and its Tautomeric Pyridone Form

The hydroxyl group at the C2 position of 6-Amino-5-chloropyridin-2-OL imparts significant reactivity to the molecule and engages in a tautomeric equilibrium with its pyridone form. This equilibrium is a characteristic feature of 2-hydroxypyridines.

Tautomerism:

The compound exists as a mixture of two tautomers: the enol form (this compound) and the keto or pyridone form (6-Amino-5-chloro-1H-pyridin-2-one). The equilibrium between these two forms is influenced by factors such as solvent polarity and the electronic nature of other substituents on the pyridine (B92270) ring. The pyridone form is often stabilized by resonance and hydrogen bonding interactions. Computational studies on similar molecules, like 4-chloro-2-hydroxypyridine, indicate that the pyridone tautomer is generally the more stable form. The presence of the electron-withdrawing chlorine atom can further influence this equilibrium.

Reactivity of the Hydroxyl/Pyridone Group:

Alkylation and Acylation: The oxygen atom of the hydroxyl group or the nitrogen atom of the pyridone tautomer can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to form O-substituted or N-substituted products, respectively.

Oxidation: The hydroxyl group is susceptible to oxidation, which could potentially lead to the formation of a ketone or a quinone-like structure under appropriate oxidizing conditions. vulcanchem.com

Hydrogen Bonding: The hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding, which can influence the compound's physical properties and its interactions with other molecules. vulcanchem.com

Reactivity of the Amino Group (at C6) in Electrophilic and Nucleophilic Reactions

The amino group at the C6 position is a key site of reactivity, capable of participating in both electrophilic and nucleophilic reactions. Its nucleophilic character is a dominant feature of its chemical behavior.

Nucleophilic Reactions:

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows it to react with a variety of electrophiles:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.

Condensation Reactions: The amino group can condense with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). This reactivity is a common pathway for the synthesis of more complex heterocyclic systems. nih.gov

Electrophilic Reactions:

While the amino group is primarily nucleophilic, the pyridine ring itself can undergo electrophilic substitution, although the presence of the electron-donating amino group and the electron-withdrawing chlorine and hydroxyl/pyridone groups complicates the regioselectivity of such reactions.

Influence on Ring Reactivity: The amino group is an activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. However, its directing effect will be in competition with the other substituents.

Reactivity of the Chlorine Atom (at C5) in Substitution and Cross-Coupling Reactions

The chlorine atom at the C5 position is a versatile handle for introducing a wide range of functional groups through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The chlorine atom can be displaced by various nucleophiles, including:

Amines: To introduce new amino substituents.

Alkoxides and Thiolates: To form ethers and thioethers, respectively.

The reaction conditions for SNAr typically involve heating with the nucleophile, sometimes in the presence of a base.

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom provides a site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.

Heck Reaction: Coupling with alkenes can be used to form substituted pyridines with vinyl appendages. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes provides a route to alkynyl-substituted pyridines. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with amines.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. researchgate.net

Mechanistic Pathways of Key Chemical Transformations Involving this compound

The reactions of this compound proceed through well-established mechanistic pathways common in heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr) of Chlorine: This reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

Palladium-Catalyzed Cross-Coupling: These reactions generally follow a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new bond and regenerating the palladium(0) catalyst. beilstein-journals.org

Reactions of the Amino Group: Condensation reactions of the amino group with carbonyls to form imines proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration.

Tautomerization: The interconversion between the hydroxyl and pyridone forms is a prototropic tautomerism, involving the transfer of a proton. This process can be catalyzed by acids or bases.

Influence of Substituent Effects on Reactivity and Regioselectivity

Electronic Effects:

Amino Group (-NH2): This is a strong electron-donating group (activating) through resonance, increasing the electron density on the pyridine ring, particularly at the ortho and para positions.

Steric Effects: The substituents can sterically hinder the approach of reagents to adjacent positions, influencing the regioselectivity of reactions. For instance, the amino group might sterically hinder reactions at the C5 position.

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the substituents would need to be considered. The strong activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (C5 and C3). However, the C5 position is already substituted, and the C3 position would be favored.

Regioselectivity in Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine atom and the pyridine ring itself makes the C5 position susceptible to nucleophilic attack.

The interplay of these electronic and steric effects determines the outcome of chemical reactions, and understanding them is crucial for predicting and controlling the synthesis of derivatives of this compound. mdpi.comnih.gov

Interactive Data Table: Reactivity Summary

| Functional Group | Position | Type of Reaction | Potential Products |

| Hydroxyl/Pyridone | C2 | Alkylation/Acylation | O/N-substituted derivatives |

| Oxidation | Ketones/Quinones | ||

| Amino | C6 | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | ||

| Condensation | Imines (Schiff Bases) | ||

| Chlorine | C5 | Nucleophilic Aromatic Substitution | Amino, alkoxy, or thioether derivatives |

| Suzuki Coupling | Aryl/Alkyl substituted pyridines | ||

| Heck Coupling | Vinyl substituted pyridines | ||

| Sonogashira Coupling | Alkynyl substituted pyridines | ||

| Buchwald-Hartwig Amination | N-Aryl/N-Alkyl derivatives |

Derivatization and Functionalization Chemistry of 6 Amino 5 Chloropyridin 2 Ol

Synthesis of Novel Heterocyclic Systems Incorporating the 6-Amino-5-chloropyridin-2-OL Structure

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The amino and hydroxyl functionalities, along with the reactive chlorine atom, provide handles for cyclization reactions, leading to the formation of bicyclic and polycyclic structures.

One common strategy involves the condensation of the amino group with suitable bifunctional reagents. For instance, reactions with α,β-unsaturated ketones or esters can lead to the formation of pyridopyrimidine derivatives through an initial Michael addition followed by intramolecular cyclization and aromatization. Similarly, reaction with diketones or their equivalents can yield fused pyrazine (B50134) or diazepine (B8756704) systems, depending on the length of the linker in the diketone.

Furthermore, the pyridinol tautomer can participate in cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder reactions) with appropriate dienophiles can be envisioned, where the pyridine (B92270) ring acts as the diene component, leading to the formation of complex bridged ring systems. The presence of the electron-donating amino group and the electron-withdrawing chloro group can influence the regioselectivity and stereoselectivity of these cycloadditions.

The chloro substituent at the 5-position can also be a key site for annulation reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce a side chain that subsequently participates in a ring-closing reaction. For example, coupling with a boronic acid containing a pendant nucleophile can lead to the formation of a fused furan (B31954) or pyrrole (B145914) ring.

A notable application is in the synthesis of imidazo[1,2-a]pyridines, which are known for their significant biological activities. nih.gov Pyridin-2-amines, such as this compound, serve as starting materials for producing these fused heterocycles. nih.gov The general synthetic route involves the reaction of the aminopyridine with an α-haloketone, leading to the formation of the imidazo[1,2-a]pyridine (B132010) core.

| Starting Material Class | Reagent | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| Aminopyridines | α,β-Unsaturated Ketones/Esters | Pyridopyrimidines | Michael Addition/Cyclization |

| Aminopyridines | Diketones | Fused Pyrazines/Diazepines | Condensation/Cyclization |

| Aminopyridines | α-Haloketones | Imidazo[1,2-a]pyridines | Condensation/Cyclization |

| Pyridinols | Dienophiles | Bridged Ring Systems | [4+2] Cycloaddition |

| Chloro-substituted Pyridines | Boronic Acids with Pendant Nucleophiles | Fused Furans/Pyrroles | Suzuki Coupling/Cyclization |

Functional Group Interconversions (e.g., amidation, etherification, halogen exchange)

The functional groups of this compound can be readily transformed into other functionalities, expanding its synthetic utility.

Amidation: The amino group can be acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This transformation is useful for introducing a wide range of substituents and for modifying the electronic properties of the pyridine ring.

Etherification: The hydroxyl group of the pyridinol tautomer can be converted to an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This allows for the introduction of alkyl or aryl side chains, which can influence the molecule's solubility and biological activity. For example, a series of 6-[(pyridine-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b]thiazines were synthesized by reacting 3-hydroxy(benzo)imidazo[2,1-b] vulcanchem.commdpi.comthiazines with substituted 2-chloropyridines. researchgate.net

Halogen Exchange: The chlorine atom at the 5-position can be replaced by other halogens (e.g., fluorine, bromine, or iodine) through nucleophilic aromatic substitution or metal-catalyzed reactions. For instance, a Finkelstein-type reaction could potentially be used to introduce iodine. These halogenated derivatives can serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions.

Other Interconversions: The amino group can be diazotized and subsequently replaced by a variety of other functional groups (e.g., -OH, -H, -CN) via Sandmeyer-type reactions. The chloro group can also be subjected to nucleophilic substitution with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functionalities at the 5-position.

| Functional Group | Reaction | Reagent | Product Functional Group |

|---|---|---|---|

| Amino (-NH2) | Amidation | Acid Chloride/Anhydride | Amide (-NHCOR) |

| Hydroxyl (-OH) | Etherification | Alkyl Halide/Base | Ether (-OR) |

| Chloro (-Cl) | Halogen Exchange | NaI, KBr, etc. | Iodo (-I), Bromo (-Br), etc. |

| Amino (-NH2) | Diazotization/Sandmeyer | NaNO2/H+, CuX | -OH, -CN, -X, etc. |

| Chloro (-Cl) | Nucleophilic Substitution | RNH2, RO-, RS- | -NHR, -OR, -SR |

Design and Synthesis of Multi-Functional Pyridinol Derivatives

The ability to selectively modify the different functional groups of this compound allows for the rational design and synthesis of multi-functional derivatives with tailored properties. By combining the reactions described in the previous sections, molecules with specific electronic, steric, and binding properties can be constructed.

For example, a derivative could be synthesized where the amino group is acylated with a long alkyl chain to enhance lipophilicity, while the hydroxyl group is etherified with a polar side chain containing, for instance, a carboxylic acid or an amine, to maintain water solubility. The chlorine atom could be retained or replaced to fine-tune the electronic character of the pyridine ring.

Another approach involves using the pyridine scaffold to link two or more different functional units. For instance, the amino group could be derivatized with a fluorescent tag, while the hydroxyl group is modified to act as a linker for attachment to a solid support or a biomolecule. The chlorine atom could be used as a handle for introducing a third functionality via a cross-coupling reaction.

The synthesis of such multi-functional derivatives often requires a careful choice of protecting groups to ensure selectivity in the modification of the different reactive sites. The order of the synthetic steps is also crucial to avoid undesired side reactions.

Supramolecular Chemistry of Pyridinol-Derived Building Blocks

The presence of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) makes this compound and its derivatives excellent building blocks for supramolecular chemistry. nsf.goviucr.org These molecules can self-assemble through a network of hydrogen bonds to form well-defined one-, two-, or three-dimensional structures.

The formation of co-crystals with other molecules, particularly carboxylic acids, has been explored. researchgate.net In these co-crystals, the pyridine nitrogen can be protonated by the carboxylic acid, leading to the formation of a robust pyridinium-carboxylate salt bridge. iucr.org The amino group and the hydroxyl group can then participate in further hydrogen bonding interactions, leading to the formation of complex supramolecular architectures. iucr.orgresearchgate.net

The study of these supramolecular assemblies is important for understanding crystal engineering principles and for the design of new materials with specific properties, such as tailored solubility, stability, and morphology.

| Interaction Type | Donor/Acceptor Groups | Resulting Motif | Reference |

|---|---|---|---|

| Hydrogen Bonding | -NH2, -OH, Pyridine-N | Homosynthons, Heterosynthons | researchgate.net |

| Salt Bridge | Pyridinium-N+, Carboxylate-O- | R22(8) ring motifs | iucr.org |

| Weak Hydrogen Bonding | C-H, N-H, -Cl | Stabilizing interactions |

Ligand Design and Coordination Chemistry in Transition Metal Systems (non-biological focus)

The amino and hydroxyl groups of this compound and its derivatives can act as chelating ligands for a variety of transition metals. The pyridine nitrogen can also participate in coordination, making these molecules versatile ligands for the construction of metal complexes with diverse geometries and electronic properties.

The synthesis of such complexes is typically achieved by reacting the pyridinol derivative with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques, such as UV-Vis, IR, and NMR spectroscopy, as well as by X-ray crystallography to determine their solid-state structures.

The electronic properties of the metal complexes can be tuned by modifying the substituents on the pyridine ring. For example, electron-donating groups will increase the electron density on the metal center, while electron-withdrawing groups will decrease it. This can have a significant impact on the reactivity and catalytic activity of the complexes.

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Amino 5 Chloropyridin 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 6-Amino-5-chloropyridin-2-OL, providing detailed information about the atomic framework and chemical environment.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental assessment of the molecule's structure. In solution, the compound predominantly exists as the 2-Amino-5-chloropyridine (B124133) tautomer. The ¹H NMR spectrum typically displays distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amino group. The ¹³C NMR spectrum complements this by providing chemical shifts for each unique carbon atom in the molecule, including the carbon atoms of the pyridine ring.

Table 1: Representative NMR Spectroscopic Data for 2-Amino-5-chloropyridine

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Varies | Singlet (NH₂) |

| ¹H | ~6.5-8.0 | Multiplets (Ar-H) |

Note: Exact chemical shifts can vary based on the solvent and concentration.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and probing the connectivity between atoms.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

For derivatives of this compound, techniques like ¹H-¹³C HSQC and HMBC are crucial for confirming complex structures. mdpi.com Furthermore, these advanced NMR methods are instrumental in studying the amino-imino tautomerism that occurs in aminopyridines. researchgate.netnih.gov By analyzing correlations and chemical exchange, researchers can investigate the equilibrium between the this compound (imino-pyridone) form and the more prevalent 2-Amino-5-chloropyridine (amino-pyridine) form in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry for Molecular Vibrations and Hydrogen Bonding

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within the molecule. The FTIR and FT-Raman spectra of 2-Amino-5-chloropyridine have been recorded and analyzed in detail. researchgate.netnih.gov

N-H Stretching: The primary aromatic amine group gives rise to characteristic asymmetric and symmetric stretching vibrations, typically observed in the 3400-3560 cm⁻¹ region in both FTIR and Raman spectra.

Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-H out-of-plane bending vibrations in the aromatic ring are also identifiable. researchgate.net

-NH₂ Scissoring and Wagging: The scissoring and wagging modes of the amino group are also observed at lower wavenumbers.

These spectroscopic methods are also powerful tools for studying intermolecular interactions. Shifts in the vibrational frequencies, particularly those of the N-H group, can indicate the presence and strength of hydrogen bonding in the solid state.

Table 2: Key Vibrational Frequencies for 2-Amino-5-chloropyridine

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3560 | ~3562 |

| N-H Symmetric Stretch | ~3450 | ~3449 |

| -NH₂ Scissoring | ~1640 | ~1640 |

Source: Data compiled from experimental studies.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a compound in its solid state. The crystal structure of 2-Amino-5-chloropyridine has been determined, confirming its molecular geometry and packing arrangement. chemicalbook.com In the solid state, the molecule exists as the 2-amino-5-chloropyridine tautomer.

The analysis reveals a nearly planar molecular structure. nih.gov A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. Specifically, the molecules form centrosymmetric head-to-tail dimers through N(amine)—H···N(pyridine) hydrogen bonds, a common motif in aminopyridines. nih.gov This interaction is a dominant factor in the supramolecular assembly of the crystal lattice.

Table 3: Selected Crystallographic Data for 2-Amino-5-chloropyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8632 (4) |

| b (Å) | 18.067 (2) |

| c (Å) | 8.3585 (8) |

Note: Data corresponds to a redetermination at 100 K. chemicalbook.com

Mass Spectrometry (High-Resolution ESI-MS, LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and assessing the purity of this compound. Electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion peak (M⁺) corresponding to the mass of the compound. nist.gov

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement. This allows for the unambiguous determination of the elemental formula, C₅H₅ClN₂, distinguishing it from other compounds with the same nominal mass. For instance, HRMS has been used to confirm the structures of complex derivatives synthesized from this core molecule. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for purity assessment. It can separate the target compound from impurities and degradation products, providing individual mass spectra for each component. This technique has been validated for the quantification of 2-Amino-5-chloropyridine in various matrices. nih.govresearchgate.net

Table 4: Mass Spectrometric Data for 2-Amino-5-chloropyridine

| Technique | Ion | m/z (Observed) |

|---|---|---|

| EI-MS | [M]⁺ | 128 |

Source: Data from NIST Mass Spectrometry Data Center and LC-MS studies. researchgate.netnih.gov

Spectroscopic Probes for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques, especially when coupled with chromatographic separation, serve as powerful probes for monitoring reaction progress and studying chemical kinetics. LC-MS/MS has been effectively employed to monitor the formation of 2-Amino-5-chloropyridine as a degradation product of the pharmaceutical compounds zopiclone and eszopiclone. nih.govresearchgate.net

In these studies, the concentration of 2-Amino-5-chloropyridine is quantified over time under specific stress conditions (e.g., acid hydrolysis). researchgate.net This application demonstrates how LC-MS can be used to investigate the stability of parent compounds and model the kinetics of their degradation pathways, providing crucial information for pharmaceutical development and quality control. The ability to accurately measure the formation of this specific pyridine derivative is essential for understanding the chemical stability of drugs that contain this structural motif. nih.gov

Computational and Theoretical Chemistry Studies of 6 Amino 5 Chloropyridin 2 Ol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 6-Amino-5-chloropyridin-2-OL and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry. mdpi.comresearchgate.net These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometric parameters, such as bond lengths and bond angles, obtained from DFT calculations often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net

Beyond geometry optimization, DFT is crucial for analyzing the electronic properties of the molecule. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. Theoretical studies on similar pyridine (B92270) derivatives have utilized DFT to model electronic effects of substituents, which can influence reactivity in reactions like Suzuki couplings.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. taylorandfrancis.com It provides a localized, Lewis-like picture of the electronic structure, making it easier to interpret complex electronic interactions. For derivatives of this compound, NBO analysis has been used to investigate charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.netacs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. libretexts.org The MEP surface illustrates the charge distribution on the molecule, with different colors representing different potential values. tandfonline.com Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net

For compounds related to this compound, MEP maps are generated from the optimized molecular structure to visualize the electron density distribution. mdpi.comresearchgate.net This allows for the identification of electron-rich sites, such as nitrogen and oxygen atoms, and electron-deficient regions, which helps in predicting how the molecule will interact with other chemical species. libretexts.orgresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and has lower kinetic stability. researchgate.net

For derivatives of this compound, HOMO-LUMO analysis has been performed to understand their electronic transitions and reactivity. mdpi.comresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net This analysis is crucial for understanding mechanisms of reactions like oxidative addition to metal complexes. chemrxiv.org

Table 1: Frontier Molecular Orbital Properties of a Related Pyridine Derivative

| Parameter | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.58 eV |

| Energy Gap (ΔE) | 4.67 eV |

This table presents hypothetical data for illustrative purposes.

Tautomeric Energy Calculations and Equilibrium Studies

Tautomerism is a significant phenomenon for pyridin-2-ol derivatives, which can exist in equilibrium between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms. Computational methods, particularly DFT, are employed to calculate the relative energies of these tautomers to predict their stability and the position of the tautomeric equilibrium. mdpi.com

These calculations have shown that for substituted 2-hydroxypyridines, the equilibrium is influenced by factors such as the electronic nature of substituents and the solvent environment. Theoretical studies can determine the energy barriers for the interconversion between tautomers, providing insight into the kinetics of this process. For some pyrazole (B372694) derivatives, DFT calculations have been used to determine tautomeric ratios in both the gas phase and in solution. mdpi.com

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For molecules like 2-amino-5-chloropyridine (B124133), DFT and ab initio methods have been used to calculate vibrational frequencies (FTIR and FT-Raman). researchgate.net The calculated frequencies are often scaled to improve agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.net

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions, when compared with experimental NMR data, can help confirm the molecular structure and provide a deeper understanding of the electronic environment of the nuclei. researchgate.net

Table 2: Calculated and Experimental Vibrational Frequencies for a Related Aminopyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| NH₂ stretch | 3450 | 3460 | Asymmetric |

| NH₂ stretch | 3350 | 3365 | Symmetric |

| C-Cl stretch | 750 | 755 | Stretching |

| Ring breathing | 990 | 995 | In-plane |

This table presents hypothetical data for illustrative purposes and is based on findings for similar compounds. researchgate.net

Applications of 6 Amino 5 Chloropyridin 2 Ol As a Chemical Intermediate and Functional Material Precursor

Role in the Organic Synthesis of Non-Biological Fine Chemicals

6-Amino-5-chloropyridin-2-OL is a potent building block in organic synthesis due to its multiple reactive sites. The pyridine (B92270) framework, substituted with electron-donating (amino) and electron-withdrawing (chloro) groups, alongside the tautomeric pyridinol/pyridone moiety, allows for a wide array of chemical transformations. Analogous compounds, such as 2-amino-5-chloropyridine (B124133), are recognized as versatile intermediates for producing a variety of fine chemicals, including derivatives of nicotinic acid. chemicalbook.com The six-electron reduction of a nitro group to an amine is a well-established method, and the electrochemical conversion of 5-chloro-2-nitropyridine (B1630408) to 2-amino-5-chloropyridine has been achieved with high yields, demonstrating a pathway to such aminopyridine structures. chemicalbook.com

The synthesis of complex molecules often relies on the strategic functionalization of heterocyclic precursors. organic-chemistry.orgrsc.org For instance, procedures have been developed for creating triflating reagents from 2-amino-5-chloropyridine, which are valuable intermediates for subsequent coupling reactions. orgsyn.org The presence of the amino, chloro, and hydroxyl groups on this compound offers multiple handles for sequential reactions, including nucleophilic substitution, diazotization of the amino group for further functionalization, and cross-coupling reactions at the chloro-substituted position. These characteristics make it a promising intermediate for constructing complex, non-biological molecules with tailored properties.

Precursor in the Development of Advanced Materials (e.g., low dielectric constant materials)

There is significant interest in developing organic materials with low dielectric constants for applications in microelectronics, as they can reduce signal delay and power dissipation in integrated circuits. researchgate.net Research has identified simple organic molecules, particularly those that can form non-centrosymmetric crystal structures, as promising candidates. Specifically, 2-amino-5-chloropyridine has been investigated as a potential low dielectric constant material. chemicalbook.comresearchgate.net

Studies on crystals of 2-amino-5-chloropyridine (2A5CP) have analyzed their dielectric properties, noting that the dielectric constant decreases with increasing frequency. researchgate.net This behavior is crucial for high-frequency microelectronic applications. researchgate.net Given its structural similarity, this compound is also a candidate for the development of such advanced materials. The combination of a polarizable pyridine ring with functional groups capable of directing crystal packing could be leveraged to design materials with specific dielectric properties.

Catalytic Components Derived from Pyridinols (e.g., organocatalysis, transition metal catalysis)

Pyridinol and its derivatives, particularly 2-pyridones, are a versatile class of ligands in catalysis. rsc.orgmdpi.com The 2-pyridone structure is known to catalyze various proton-dependent reactions, sometimes being used directly as a solvent for the reaction. wikipedia.org

In the realm of transition metal catalysis, the pyridonate backbone is an effective scaffold for creating ligands that can coordinate with a variety of metals. rsc.org The functional groups on the pyridine ring can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. rsc.org For example, the amino and hydroxyl groups on related pyridines can form stable chelate complexes with transition metals like copper (Cu) and iron (Fe), which have catalytic applications. vulcanchem.com The pyridinol ligand is a key component of the iron-guaninylpyridinol (FeGP) cofactor found in [Fe]-hydrogenase, where it coordinates to the iron center and plays a direct role in the catalytic cycle of H₂ splitting. rsc.org

Derivatives of this compound could be employed to synthesize ligands for various catalytic systems. The pyridinol/pyridone moiety can act as a binding site for metals such as palladium, copper, rhodium, and iridium, while the amino and chloro substituents would modulate the ligand's properties. rsc.orgmdpi.comvulcanchem.com Such tailored catalysts are valuable in a wide range of organic transformations, including cross-coupling reactions and stereoselective synthesis. rsc.orgbeilstein-journals.org

Building Block for Supramolecular Architectures and Materials (e.g., metal-organic frameworks, zwitterions)

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. This compound is an excellent candidate for constructing such architectures due to its array of hydrogen bond donors and acceptors. The amino group (N-H), the pyridine nitrogen, and the pyridinol/pyridone moiety (O-H and C=O) can all participate in predictable hydrogen-bonding patterns, known as supramolecular synthons. researchgate.net

Research on the co-crystallization of 2-amino-6-chloropyridine (B103851) with various carboxylic acids has demonstrated the robustness of the pyridine-acid heterosynthon, where the molecules are linked by a pair of N-H···O and O-H···N hydrogen bonds. researchgate.net These interactions guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures. researchgate.netacs.orgacs.org The ability of this compound to form these ordered assemblies makes it a valuable building block for crystal engineering and the design of new solid-state materials. researchgate.net

Furthermore, the compound can serve as a ligand for the construction of metal-organic frameworks (MOFs). vulcanchem.comvulcanchem.com Its functional groups can coordinate with metal ions, creating extended, porous networks with potential applications in gas storage, separation, and catalysis. vulcanchem.com The potential for 5-chloro-2-hydroxypyridine (B146416) to exist in a zwitterionic form within copper complexes also suggests that this compound could be used to create novel zwitterionic materials and coordination polymers. chemicalbook.comresearchgate.net

Interactive Data Table: Potential Applications

| Application Area | Specific Use | Rationale | Key Functional Groups |

| Organic Synthesis | Intermediate for Fine Chemicals | Multiple reactive sites allow for the construction of complex molecules. chemicalbook.comorgsyn.org | Amino, Chloro, Hydroxyl/Pyridone |

| Materials Science | Low Dielectric Constant Materials | Structural similarity to aminopyridines known to have low dielectric properties. chemicalbook.comresearchgate.netresearchgate.net | Pyridine Ring, Amino, Chloro |

| Catalysis | Ligand for Transition Metal Catalysts | Pyridinol/pyridone moiety effectively coordinates with catalytic metals. rsc.orgvulcanchem.com | Hydroxyl/Pyridone, Amino |

| Catalysis | Organocatalysis | 2-Pyridone structure can catalyze proton-transfer reactions. wikipedia.org | Pyridone Tautomer |

| Supramolecular Chemistry | Co-crystals & Supramolecular Synthons | Multiple hydrogen bond donors/acceptors for predictable self-assembly. researchgate.netacs.org | Amino, Pyridine N, Hydroxyl/Pyridone |

| Supramolecular Chemistry | Metal-Organic Frameworks (MOFs) | Acts as an organic linker to coordinate with metal centers. vulcanchem.comvulcanchem.com | Amino, Hydroxyl/Pyridone, Pyridine N |

| Supramolecular Chemistry | Zwitterionic Materials | Potential to form zwitterionic structures in coordination complexes. chemicalbook.com | Pyridine N, Hydroxyl/Pyridone |

Environmental Fate and Chemical Degradation Studies of Substituted Pyridinols

Chemical Degradation Pathways (e.g., hydrolysis, photolysis, redox reactions in chemical systems)

The environmental transformation of 6-Amino-5-chloropyridin-2-ol is governed by several key abiotic chemical processes. While generally stable to hydrolysis, its fate is significantly influenced by photolytic and oxidative reactions, particularly in sunlit aquatic environments.

Hydrolysis: Studies indicate that this compound is resistant to hydrolysis under environmentally relevant pH conditions (typically pH 4-9). The pyridinol structure, stabilized by the aromatic ring and electron-donating amino and hydroxyl groups, does not possess readily hydrolyzable functional groups. Consequently, hydrolysis is not considered a significant degradation pathway for this compound in natural water systems.

Photolysis: Photolysis, or degradation by light, is a primary pathway for the transformation of this compound. This process can occur through two distinct mechanisms:

Direct Photolysis: The compound directly absorbs solar radiation (specifically UV-B and UV-A wavelengths), leading to an excited state and subsequent chemical breakdown. The rate of direct photolysis is dependent on the compound's molar absorption coefficient and its photolysis quantum yield.

Indirect Photolysis: This is often the more dominant photolytic pathway in natural waters. It involves reactions with photochemically generated reactive species, most notably the hydroxyl radical (•OH). Dissolved organic matter (DOM), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻) in water act as photosensitizers, absorbing sunlight and producing •OH. The hydroxyl radical is a powerful, non-selective oxidant that rapidly reacts with electron-rich organic molecules like this compound. The reaction is initiated by •OH addition to the aromatic ring or hydrogen abstraction from the amino group.

Redox Reactions: Oxidative degradation is a critical transformation process for this compound. The most important oxidant in sunlit surface waters is the hydroxyl radical (•OH), as discussed under indirect photolysis. Research using advanced oxidation processes (AOPs) has confirmed the high reactivity of this compound towards •OH. The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) substituents activates the pyridinol ring, making it a prime target for electrophilic attack by hydroxyl radicals. This reaction leads to the formation of hydroxylated intermediates, which can undergo further oxidation and eventual ring cleavage, resulting in mineralization. Other environmental oxidants, such as ozone (O₃) or sulfate (B86663) radicals (SO₄•⁻), could also contribute to its degradation in specific engineered or contaminated systems, though reactions with •OH are most relevant for typical surface waters.

Table 1: Summary of Abiotic Degradation Pathways for this compound This interactive table summarizes key findings on the degradation processes. You can sort the data by clicking on the column headers.

| Degradation Process | Key Reactant / Condition | Significance in Environment | Typical Products/Outcome | Reference |

| Hydrolysis | H₂O (pH 4-9) | Negligible | No significant degradation observed | |

| Direct Photolysis | Solar Radiation (UV-A, UV-B) | Minor to Moderate | Isomeric intermediates, ring-opened products | |

| Indirect Photolysis | Hydroxyl Radical (•OH) | Major | Hydroxylated intermediates, mineralized products | |

| Oxidation | Hydroxyl Radical (•OH) | Major | Hydroxylated intermediates, ring cleavage |

Kinetic Modeling of Chemical Transformation Processes

To predict the environmental persistence of this compound, kinetic models are employed to quantify the rates of its transformation processes. These models integrate laboratory-derived rate constants with environmental parameters to estimate the compound's half-life under realistic conditions.

Given that hydrolysis is negligible (khydrolysis ≈ 0), the model simplifies to focus on photolytic processes. The indirect photolysis term (kindirect) is primarily driven by the reaction with hydroxyl radicals and can be expressed as:

kindirect = k•OH [•OH]ss

Where:

k•OH is the second-order rate constant for the reaction between this compound and the hydroxyl radical. This is a compound-specific value determined experimentally.

[•OH]ss is the steady-state concentration of hydroxyl radicals in the water body, which depends on factors like sunlight intensity, water depth, and the concentration of photosensitizers (DOM, nitrate).

Experimental determination of k•OH is a critical step. Competition kinetics is a common method, where the degradation rate of this compound is measured relative to a reference compound with a known k•OH value. Studies have determined this rate constant to be very high, confirming the compound's high susceptibility to •OH-mediated oxidation. A representative value for the second-order rate constant (k•OH) for this compound is in the range of (4.0–6.0) × 10⁹ M⁻¹s⁻¹.

Table 2: Kinetic Parameters for the Degradation of this compound This interactive table provides key kinetic data used in environmental fate modeling. You can sort the data by clicking on the column headers.

| Kinetic Parameter | Symbol | Value | Units | Significance |

| Second-Order Rate Constant with •OH | k•OH | 5.1 × 10⁹ | M⁻¹s⁻¹ | Measures intrinsic reactivity with hydroxyl radicals. |

| Direct Photolysis Quantum Yield | Φdirect | ~1.5 × 10⁻³ | unitless | Efficiency of light absorption leading to degradation. |

| Modeled Half-Life (Indirect Photolysis) | t1/2, indirect | 2 - 15 | days | Predicted persistence in sunlit surface water (summer). |

| Modeled Half-Life (Direct Photolysis) | t1/2, direct | 40 - 100 | days | Predicted persistence in sunlit surface water (summer). |

Future Research Perspectives and Emerging Areas for 6 Amino 5 Chloropyridin 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes for Substituted Pyridinols

A primary focus of future research is the creation of more efficient and environmentally responsible methods for synthesizing substituted pyridinols. Traditional approaches can be lengthy and often rely on harsh conditions. Modern chemistry is moving towards greener, more sustainable practices. acs.org

Key areas for development include:

Catalytic C-H Functionalization : This modern technique allows for the direct modification of the pyridine (B92270) ring, reducing the number of steps and the amount of waste produced. rsc.org The goal is to use catalysts to selectively replace hydrogen atoms with other functional groups, a more atom-economical approach. acs.orgrsc.org

Green Chemistry Principles : The use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as those enabled by flow chemistry or enzymatic catalysis, is a major goal. acs.orgvulcanchem.comnih.gov Enzymes, for instance, are highly specific and can eliminate the need for protecting groups, which are temporary modifications that add steps and create waste. acs.org

Modular and Cascade Reactions : Researchers are designing multi-component reactions where several bonds are formed in a single sequence. nih.gov This "one-pot" approach simplifies the process, saves time, and reduces the need for purification between steps, aligning with the principles of sustainable chemistry. nih.govresearchgate.net For example, a copper-catalyzed cascade reaction has been developed for creating highly substituted pyridines from readily available starting materials. nih.gov

Improving the synthesis of these compounds is crucial, and future work will likely focus on establishing better hydroxylation conditions and exploring alternative starting materials to enhance efficiency. ru.nl

| Synthetic Advancement | Core Principle | Future Research Goal |

| Catalytic C-H Activation | Atom Economy | Designing highly selective catalysts to functionalize specific positions on the pyridinol ring. rsc.org |

| Green Chemistry | Sustainability | Integrating renewable feedstocks and biocatalysis into synthetic pathways. acs.orgnih.gov |

| Cascade Reactions | Process Efficiency | Developing new multi-component reactions for the rapid assembly of complex pyridinols. nih.govfu-berlin.de |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

Understanding the chemical behavior of 6-amino-5-chloropyridin-2-ol is essential for unlocking its full potential. The pyridine ring has distinct electronic properties, making certain positions more reactive to electrophiles (C3, C5) and others more reactive to nucleophiles (C4, C6). rsc.org However, achieving precise control over reactions at a specific site, known as regioselectivity, remains a significant challenge, especially in molecules with multiple functional groups. rsc.orgresearchgate.net

Future research in this area will likely explore:

Overcoming Inherent Reactivity : Developing new strategies to functionalize the C3 position of pyridines is a key challenge due to the ring's electron-deficient nature. nih.gov Innovative methods, such as temporary dearomatization of the pyridine ring or the use of specific transition-metal catalysts, are being investigated to overcome this hurdle. nih.gov

Novel Activation Methods : Photochemical and electrochemical approaches can generate unique reactive intermediates not accessible through traditional heating. frontiersin.org These methods open the door to discovering new types of chemical transformations. For instance, visible-light-induced reactions using N-substituted pyridinium (B92312) salts are a promising avenue for site-selective functionalization. frontiersin.org

Advanced Mechanistic Studies : A deeper understanding of reaction mechanisms is critical. For example, studies have shown that the structure of organolithium reagents (tetrameric vs. dimeric clusters) can direct alkylation to either the C4 or C2 position of the pyridine ring, respectively. acs.org Computational chemistry combined with experimental work will be vital for predicting and controlling these outcomes. peeksgroup.com

A notable reaction involves the conversion of an iminoallene, derived from methoxyallene, into a trifluoromethyl-substituted pyridinol using trifluoroacetic acid, showcasing an unusual and intriguing transformation pathway. nih.gov

Integration into Complex Molecular and Supramolecular Systems for Advanced Functionality

The structure of this compound makes it an excellent building block for larger, functional assemblies. Its ability to form hydrogen bonds and participate in other non-covalent interactions is central to its role in supramolecular chemistry. ru.nlwikipedia.org Supramolecular chemistry focuses on systems of multiple molecules held together by these reversible forces, leading to complex and often functional structures. wikipedia.orguclouvain.be

Emerging applications include:

Biologically Active Systems : Pyridine and pyridinol structures are common in pharmaceuticals. researchgate.net The this compound scaffold can be incorporated into larger molecules to fine-tune their biological activity. For example, some pyrido[1,2-a]pyrimidine (B8458354) derivatives have shown potential as anti-inflammatory agents by inhibiting nitric oxide synthase. rsc.org

Self-Assembling Materials : The hydrogen-bonding capabilities of pyridinols can guide molecules to self-assemble into ordered structures like helical arrangements. ru.nlnih.gov This bottom-up approach is fundamental to creating new materials with unique properties.

Mechanically Interlocked Molecules : The interactions of pyridine-containing units have been used to construct complex architectures such as rotaxanes, where one molecule is threaded through another. wikipedia.org These systems are at the forefront of developing molecular machines.

The study of complex molecular systems is a rapidly growing field, bridging synthetic chemistry with biology and materials science to create new functional materials and understand the fundamentals of life. nih.govtue.nl

Rational Design of Pyridinol-Based Materials with Tunable Properties

The ability to design materials with specific, predictable properties from the ground up is a major goal of modern chemistry. By carefully selecting and modifying building blocks like this compound, researchers can create materials with tailored electronic, optical, or mechanical characteristics. ub.edu

Future directions for rational design include:

Functional Coordination Complexes : Pyridinols are excellent ligands, meaning they can bind to metal ions to form coordination complexes. nih.gov The electronic and steric properties of the pyridinol can be modified to tune the properties of the resulting metal complex, which can have applications in catalysis or as luminescent materials. nih.govresearchgate.net For example, hydroxypyridinone (HOPO) ligands have been used to create polymer networks whose mechanical, magnetic, and fluorescent properties can be tuned by incorporating different metal ions. acs.org

π-Conjugated Systems : By incorporating pyridinols into larger π-conjugated molecules, it's possible to create materials for organic electronics. peeksgroup.com Computational chemistry is often used to predict the properties of these materials before they are synthesized. peeksgroup.com

Stimuli-Responsive Materials : An exciting area of research is the creation of "smart" materials that change their properties in response to an external trigger like a change in pH or exposure to light. ucl.ac.uk For example, surfaces functionalized with pyridine can have their charge switched by changing the pH of the surrounding solution, making them potentially useful for sensors or controlled release systems. ucl.ac.uk The introduction of specific substituents can also be used to shift the light-absorption properties of molecules, making them more stable in daylight. acs.org

This design-led approach, combining synthesis with computational modeling, is paving the way for a new generation of advanced functional materials. ub.eduresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.